molecular formula C10H8BrN3O4 B1389643 Ethyl 3-bromo-6-nitroimidazo[1,2-a]pyridine-2-carboxylate CAS No. 1198569-36-6

Ethyl 3-bromo-6-nitroimidazo[1,2-a]pyridine-2-carboxylate

Cat. No. B1389643
CAS RN: 1198569-36-6
M. Wt: 314.09 g/mol
InChI Key: LFMWDQFGDBAUIL-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-6-nitroimidazo[1,2-a]pyridine-2-carboxylate is a chemical compound with the linear formula C10H8BrN3O4 . Imidazo[1,2-a]pyridines, to which this compound belongs, have been attracting substantial interest due to their potential pharmaceutical applications .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The recent synthetic pathways of imidazo[1,2-a]pyridines have been assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .


Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridines is considered as privileged structures because of their occurrence in many natural products . The molecular structure of related compounds has been calculated using density functional theory (DFT) and compared with the x-ray diffraction value .


Chemical Reactions Analysis

Considerable efforts have been devoted in the past decade to the development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core . The overview of the most efficient and widely applied modern methods is organized into sections covering the main metal-free methods structured by the type of the reacting species .

Mechanism of Action

The mechanism of action of 3-Bromo-6-nitro-2-pyridinecarboxylic acid ethyl ester is not yet fully understood. However, it is believed that the compound acts as a proton donor, which helps to facilitate the formation of the desired product. Additionally, the compound is believed to be involved in the formation of various heterocyclic compounds, which may be involved in the formation of various pharmaceuticals.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Bromo-6-nitro-2-pyridinecarboxylic acid ethyl ester have not yet been fully investigated. However, some studies have shown that the compound has the potential to inhibit the growth of certain bacteria and fungi. Additionally, it has been found to possess anti-inflammatory and anticancer properties, although further research is needed to confirm these effects.

Advantages and Limitations for Lab Experiments

3-Bromo-6-nitro-2-pyridinecarboxylic acid ethyl ester has a number of advantages and limitations for laboratory experiments. One of the main advantages of using this compound in laboratory experiments is its low cost and availability. Additionally, the compound is relatively easy to synthesize, and it is stable in a variety of conditions, making it ideal for a range of experiments. However, there are some limitations to using this compound in laboratory experiments. For example, the compound is highly toxic, and it is difficult to purify, which can lead to contamination of experiments.

Future Directions

The potential future directions for 3-Bromo-6-nitro-2-pyridinecarboxylic acid ethyl ester are numerous. One of the most promising future directions for this compound is its potential application in the synthesis of new pharmaceuticals. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, as well as its mechanism of action. Additionally, further research is needed to understand the advantages and limitations of using this compound in laboratory experiments, as well as to develop new methods for synthesizing and purifying the compound. Finally, further research is needed to explore the potential applications of this compound in other areas, such as agriculture and food science.

Scientific Research Applications

3-Bromo-6-nitro-2-pyridinecarboxylic acid ethyl ester has been used in a variety of scientific research applications. It has been used in the synthesis of various compounds, such as benzimidazoles, pyridines, and pyridinecarboxamides, and has been used as a starting material for the synthesis of various heterocyclic compounds. It has also been used in the synthesis of various pharmaceuticals, such as anti-inflammatory drugs and anticancer drugs.

properties

IUPAC Name

ethyl 3-bromo-6-nitroimidazo[1,2-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN3O4/c1-2-18-10(15)8-9(11)13-5-6(14(16)17)3-4-7(13)12-8/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFMWDQFGDBAUIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C=C(C=CC2=N1)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901198899
Record name Ethyl 3-bromo-6-nitroimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901198899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1198569-36-6
Record name Ethyl 3-bromo-6-nitroimidazo[1,2-a]pyridine-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1198569-36-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-bromo-6-nitroimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901198899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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